REACTION_CXSMILES
|
[CH3:1][N:2]([CH2:15][CH:16]1[CH2:20][CH2:19][N:18]([CH3:21])[CH2:17]1)[C:3]1[O:4][C:5]2[CH:11]=[CH:10][C:9]([N+:12]([O-])=O)=[CH:8][C:6]=2[N:7]=1>C(O)(=O)C.[Fe]>[CH3:1][N:2]([CH2:15][CH:16]1[CH2:20][CH2:19][N:18]([CH3:21])[CH2:17]1)[C:3]1[O:4][C:5]2[CH:11]=[CH:10][C:9]([NH2:12])=[CH:8][C:6]=2[N:7]=1
|
Name
|
rac-methyl-(1-methyl-pyrrolidin-3-ylmethyl)-(5-nitro-benzooxazol-2-yl)-amine
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Quantity
|
1.48 g
|
Type
|
reactant
|
Smiles
|
CN(C=1OC2=C(N1)C=C(C=C2)[N+](=O)[O-])CC2CN(CC2)C
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Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
1.42 g
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Type
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catalyst
|
Smiles
|
[Fe]
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Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
Stir the mixture at 40° C. for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Filter the reaction mixture through Celite®
|
Type
|
WASH
|
Details
|
wash with H2O/MeOH
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the reaction mixture in vacuo
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C=1OC2=C(N1)C=C(C=C2)N)CC2CN(CC2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.913 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 68.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |